Mulberroside F is predominantly extracted from the roots and leaves of Morus alba, a species of mulberry. Studies have shown varying concentrations of this compound in different parts of the plant, with roots generally exhibiting higher levels compared to leaves. For instance, root extracts have been found to contain approximately 121.52 µg/g, while leaf extracts contain about 30.85 µg/g of mulberroside F .
Chemically, mulberroside F belongs to the class of phenolic glycosides. It is characterized by its structure which includes a glucose moiety attached to a phenolic backbone. This classification underlines its functional properties and potential applications in pharmacology and cosmetics.
The synthesis of mulberroside F can be achieved through various extraction methods from mulberry plant tissues. Common techniques include:
The extraction process typically involves:
Mulberroside F is identified by its unique molecular structure, which can be represented as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm its identity.
Mulberroside F participates in various chemical reactions, primarily involving:
Experimental setups often use spectrophotometric methods to measure the inhibition of tyrosinase activity by monitoring changes in absorbance at specific wavelengths during enzymatic reactions.
The mechanism through which mulberroside F exerts its effects involves:
Studies indicate that mulberroside F demonstrates significant inhibition rates against tyrosinase comparable to known inhibitors like kojic acid . The concentration-response relationship has been characterized through dose-dependent assays.
Relevant analyses often involve determining melting points, solubility profiles, and stability under various environmental conditions to ensure efficacy in applications.
Mulberroside F has several promising applications:
Mulberroside F exhibits distinct tissue-specific accumulation patterns within Morus species, with significant quantitative variations observed across different plant parts. Research employing high-performance liquid chromatography analysis reveals that in soil-grown Morus alba, Mulberroside F concentrations reach 30.85 ± 5.98 µg/g in leaves and 121.52 ± 6.59 µg/g in roots, demonstrating approximately four-fold higher accumulation in underground tissues [1]. This distribution pattern reflects the compound's potential role in root-specific physiological functions and defense mechanisms.
In vitro cultivation techniques have enabled enhanced production yields, with root cultures containing 207.35 ± 23.42 µg/g and callus cultures 160.97 ± 17.08 µg/g of Mulberroside F [1] [2]. The stem bark also serves as a significant reservoir, though typically yielding lower concentrations than roots. These findings highlight the root system—whether from natural growth or in vitro culture—as the most promising source for Mulberroside F extraction. The tissue-specific distribution patterns provide valuable insights for targeted bioprospecting and optimized extraction protocols [1] [7].
Table 1: Mulberroside F Distribution in Morus spp. Tissues
Plant Tissue | Concentration (µg/g dry weight) | Cultivation Method | Reference Source |
---|---|---|---|
Leaves | 30.85 ± 5.98 | Field-grown | [1] |
Roots | 121.52 ± 6.59 | Field-grown | [1] |
Roots | 207.35 ± 23.42 | In vitro culture | [1] |
Callus | 160.97 ± 17.08 | In vitro culture | [1] [2] |
Stem bark | Moderate levels | Field-grown | [7] |
The biosynthesis of Mulberroside F originates from the phenylpropanoid pathway, where phenylalanine serves as the primary precursor. The pathway involves several enzymatic transformations beginning with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Through hydroxylation and activation reactions, cinnamic acid is converted to p-coumaroyl-CoA, which enters the stilbenoid biosynthetic branch [5] [7].
The pivotal step involves the condensation of p-coumaroyl-CoA with three malonyl-CoA molecules catalyzed by stilbene synthase (STS), yielding moracin M (a benzofuran-type stilbenoid). This intermediate undergoes regioselective glycosylation at the 4-OH and 3′-OH positions: first, UDP-glucose-dependent glycosyltransferases attach glucose to form monoglycosylated intermediates, followed by secondary glycosylation to produce the diglycosylated Mulberroside F [5] [9]. This glycosylation enhances water solubility and stabilizes the reactive phenolic groups, influencing the compound's bioavailability and bioactivity.
The biosynthetic flux toward Mulberroside F is dynamically regulated by developmental stage, environmental stressors, and tissue type. Root tissues exhibit heightened expression of glycosyltransferase enzymes, explaining their superior Mulberroside F accumulation. Recent advances in in vitro culture systems have demonstrated that elicitation strategies can further upregulate these biosynthetic enzymes, increasing yields by 40-60% compared to field-grown plants [1] [9]. Understanding these enzymatic pathways provides crucial foundations for metabolic engineering approaches aimed at optimizing Mulberroside F production.
In Korean and Japanese traditional medicine, mulberry leaf extracts—containing Mulberroside F as a principal component—were historically applied topically for skin hyperpigmentation disorders and consumed as infusions to "cool internal heat." The compound's depigmenting properties were later scientifically validated through the discovery of its potent tyrosinase inhibition [3]. Ethnopharmacological studies of Ayurvedic practices document the use of mulberry root preparations containing Mulberroside F for treating prameha (a condition resembling diabetes mellitus) and inflammatory joint conditions, demonstrating remarkable cross-cultural convergence in traditional applications [7] [10].
Modern pharmacological research has substantiated many historical uses. The traditional application for skin lightening correlates directly with Mulberroside F's established mechanism as a tyrosinase inhibitor. Similarly, its historical use for inflammatory conditions aligns with contemporary findings that Mulberroside F significantly reduces pro-inflammatory cytokine production (interleukin-1β and tumor necrosis factor-α) in human cell lines [4] [9]. This scientific validation bridges traditional knowledge and modern phytopharmacology, positioning Mulberroside F as a key bioactive responsible for Morus species' ethnomedical reputation.
Mulberroside F has emerged as a premium active ingredient in the cosmeceutical industry, primarily valued for its potent skin-brightening properties. The compound inhibits melanogenesis through dual mechanisms: direct competitive inhibition of tyrosinase (the rate-limiting enzyme in melanin synthesis) and suppression of reactive oxygen species that stimulate melanocyte activity. In vitro enzymatic studies demonstrate that Mulberroside F inhibits tyrosinase monophenolase activity with a half-maximal inhibitory concentration (IC₅₀) value of 1.29 µmol/L, effectively preventing the conversion of tyrosine to L-DOPA [3] [8].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8